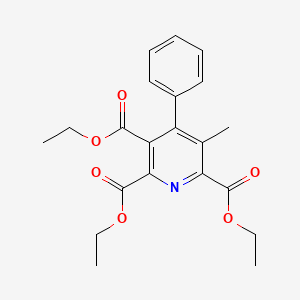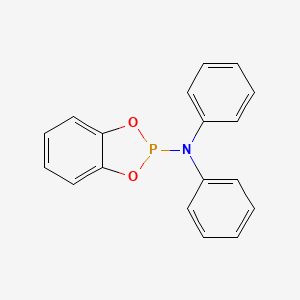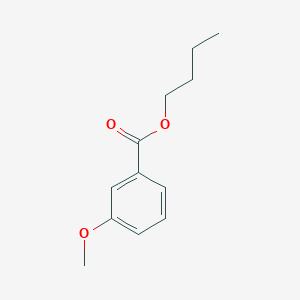
Benzoic acid, 3-methoxy-, butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3-methoxy-, butyl ester: is an organic compound that belongs to the class of esters. It is derived from benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a butyl group, and a methoxy group is attached to the benzene ring. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method to synthesize benzoic acid, 3-methoxy-, butyl ester is through the esterification of 3-methoxybenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods: Industrially, the esterification process can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzoic acid, 3-methoxy-, butyl ester can undergo oxidation reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Benzoic acid, 3-methoxy-, butyl ester is used as an intermediate in organic synthesis, particularly in the preparation of other aromatic compounds . Biology: It is studied for its potential antimicrobial properties and its role in inhibiting the growth of certain bacteria and fungi . Medicine: Research is ongoing to explore its potential use in drug formulations, particularly for its antimicrobial and anti-inflammatory properties . Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma. It is also used as a plasticizer in the production of polymers .
Mécanisme D'action
The mechanism of action of benzoic acid, 3-methoxy-, butyl ester involves its interaction with cellular components. The ester can be hydrolyzed to release benzoic acid and butanol, which can then exert their effects. Benzoic acid is known to inhibit the growth of mold and bacteria by disrupting their cellular processes . The methoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparaison Avec Des Composés Similaires
Benzoic acid, butyl ester: Similar structure but lacks the methoxy group, resulting in different chemical properties and applications.
Benzoic acid, 3-methoxy-, methyl ester: Similar structure but with a methyl group instead of a butyl group, leading to differences in volatility and solubility.
Uniqueness: Benzoic acid, 3-methoxy-, butyl ester is unique due to the presence of both a methoxy group and a butyl ester group. This combination imparts specific chemical properties, such as enhanced lipophilicity and a distinct aroma, making it valuable in the fragrance and flavor industry .
Propriétés
Numéro CAS |
77201-18-4 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
butyl 3-methoxybenzoate |
InChI |
InChI=1S/C12H16O3/c1-3-4-8-15-12(13)10-6-5-7-11(9-10)14-2/h5-7,9H,3-4,8H2,1-2H3 |
Clé InChI |
BQGRZDUSDFGMHU-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC(=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


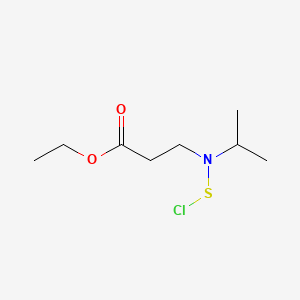
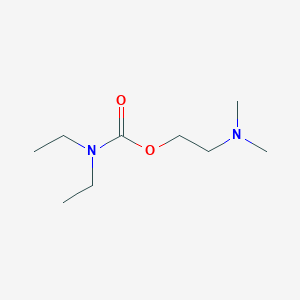
![2-(4-methoxyphenyl)-3-[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14431702.png)
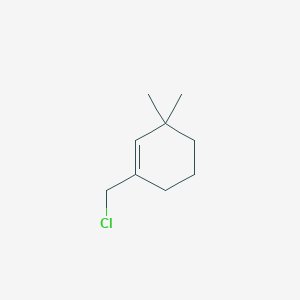
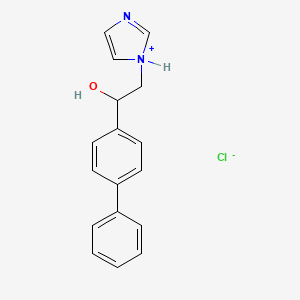
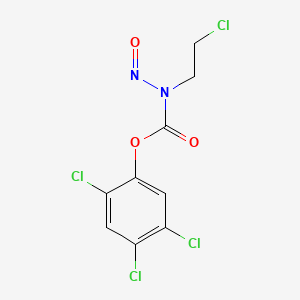
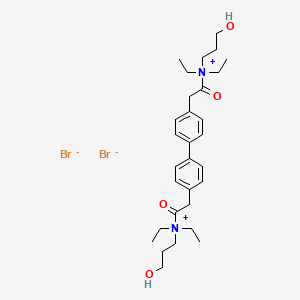
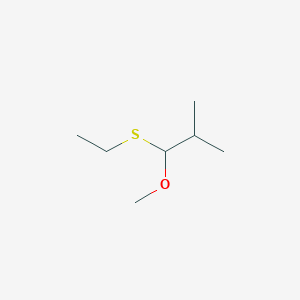
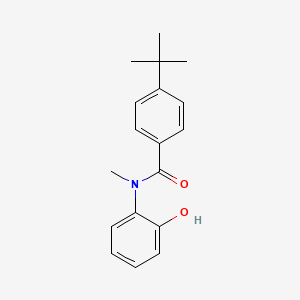
![Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B14431761.png)


